![molecular formula C12H16O5 B5589408 2-(carboxymethyl)-4-oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B5589408.png)
2-(carboxymethyl)-4-oxobicyclo[3.3.1]nonane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-(carboxymethyl)-4-oxobicyclo[3.3.1]nonane-3-carboxylic acid involves complex organic synthesis routes. For example, derivatives of 9-oxobicyclo[3.3.1]nonane have been synthesized through processes that involve multiple steps, including the formation of diesters and dihalo compounds from 9-oxobicyclo[3.3.1]nonane-exo-2, exo-4-dicarboxylic acid, followed by conformational analysis using NMR spectroscopy and molecular mechanics calculations (Camps et al., 1995).
Molecular Structure Analysis
The molecular structure of compounds within the 9-oxobicyclo[3.3.1]nonane family, including 2-(carboxymethyl)-4-oxobicyclo[3.3.1]nonane-3-carboxylic acid, is characterized by distinct conformational preferences. For instance, the 9-oxobicyclo[3.3.1]nonane-2,4-dicarboxylic acid shows a preference for a boat-chair conformation with equatorial carboxyl groups, marking the first instance of such preference in a bicyclo[3.3.1]nonan-9-one derivative due to the presence of exo, exo-2,4- substituents (Camps & Iglesias, 1985).
Chemical Reactions and Properties
The chemical reactivity of 9-oxobicyclo[3.3.1]nonane derivatives is influenced by their unique structural features. Studies have shown that these compounds undergo various reactions, including cycloadditions and transformations that exploit the bicyclic structure for the synthesis of complex organic molecules. For example, the synthesis and conformational studies of bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid and its derivatives highlight the versatility of these compounds in organic synthesis (Peters et al., 1975).
Physical Properties Analysis
The physical properties of 2-(carboxymethyl)-4-oxobicyclo[3.3.1]nonane-3-carboxylic acid and related compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular conformation and substituents. For instance, the crystal structure of a dimeric complex synthesized with a derivative similar to the target compound showed a seven-coordinate system, which contributed to its luminescence properties, highlighting the impact of molecular structure on physical characteristics (Chang, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(carboxymethyl)-4-oxobicyclo[3.3.1]nonane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c13-9(14)5-8-6-2-1-3-7(4-6)11(15)10(8)12(16)17/h6-8,10H,1-5H2,(H,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLRWYATHUBQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)C(=O)C(C2CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carboxymethyl)-4-oxobicyclo[3.3.1]nonane-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-8-nitro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B5589327.png)
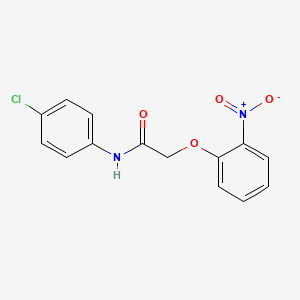


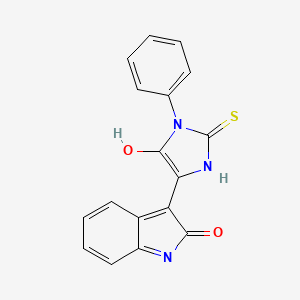
![N-cyclohexyl-N-methyl-3-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-pyridinamine](/img/structure/B5589382.png)
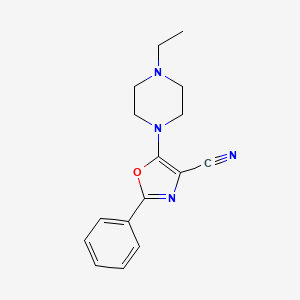
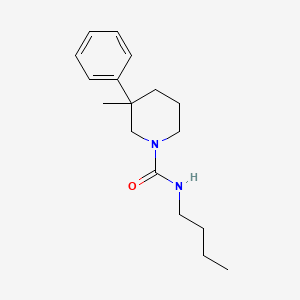
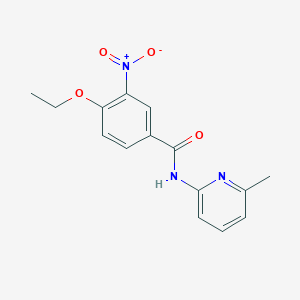
![4-(1,3-benzodioxol-5-yl)-5-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5589397.png)
![4-(3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5589401.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(9H-purin-6-yl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5589403.png)
![N-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5589416.png)
![[rel-(3R,4R)-1-[3-(2-aminoethyl)benzyl]-4-(1-azepanylmethyl)-3-pyrrolidinyl]methanol dihydrochloride](/img/structure/B5589422.png)